molecular formula C14H15ClN2O3 B12941371 4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12941371
M. Wt: 294.73 g/mol
InChI Key: AIAVJNHUAZLDTP-UHFFFAOYSA-N
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Description

4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chloro and isopropylphenoxy groups. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the isopropylphenoxy group: This step involves the reaction of the pyrazole intermediate with 3-isopropylphenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to produce a physiological response.

    Altering gene expression: Influencing the expression of genes related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-((3-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-1-((3-propylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Chloro-1-((3-isopropylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the isopropylphenoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

4-chloro-1-[(3-propan-2-ylphenoxy)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H15ClN2O3/c1-9(2)10-4-3-5-11(6-10)20-8-17-7-12(15)13(16-17)14(18)19/h3-7,9H,8H2,1-2H3,(H,18,19)

InChI Key

AIAVJNHUAZLDTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCN2C=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

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